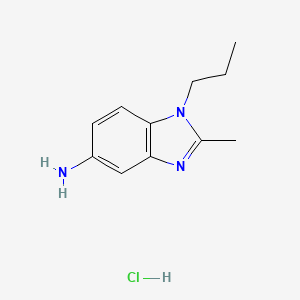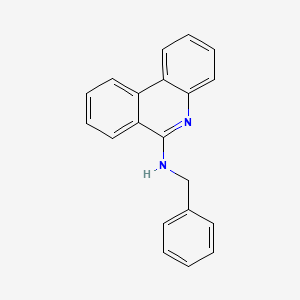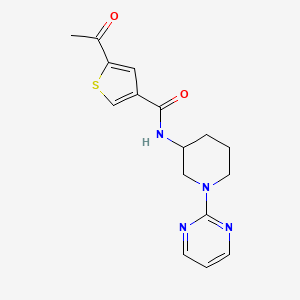![molecular formula C20H21N3O4S B5969944 N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B5969944.png)
N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a furan ring, a pyrimidine ring, and a sulfanylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Furan and Pyrimidine Rings: The furan and pyrimidine rings are coupled through a nucleophilic substitution reaction, where the furan ring is functionalized with a leaving group, such as a halide, and then reacted with a nucleophilic pyrimidine derivative.
Introduction of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe to study the function of various biological molecules, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrimidine rings can interact with the active site of enzymes, while the sulfanylacetamide group can form covalent bonds with nucleophilic residues in the target protein. This interaction can inhibit the activity of the target enzyme or modulate the function of the receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(methyl)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide
- **N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(ethyl)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide
Uniqueness
N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide is unique due to the presence of the propan-2-yl group on the pyrimidine ring, which can enhance its binding affinity to certain molecular targets. Additionally, the combination of the furan and pyrimidine rings with the sulfanylacetamide group provides a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-hydroxy-6-oxo-1-phenyl-5-propan-2-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(2)17-18(25)22-20(23(19(17)26)14-7-4-3-5-8-14)28-12-16(24)21-11-15-9-6-10-27-15/h3-10,13,25H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQXEWUAHMOJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)

![2-Ethyl-1-[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperidine](/img/structure/B5969873.png)
![4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5969874.png)

![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)
![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B5969907.png)


![1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE](/img/structure/B5969936.png)
![ETHYL (5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5969939.png)
